REACTION_CXSMILES
|
[N+:1](/[CH:4]=[CH:5]/[C:6]1[NH:7][CH:8]=[CH:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=1)([O-:3])=[O:2].[BH4-].[Na+].C(O)(=O)C.O>C1COCC1.CO>[N+:1]([CH2:4][CH2:5][C:6]1[NH:7][CH:8]=[CH:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([I:17])=[CH:13][CH:12]=1)([O-:3])=[O:2] |f:1.2,5.6|
|
Name
|
β-unsubstituted pyrrole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])/C=C/C=1NC=CC1C1=CC=C(C=C1)I
|
Name
|
THF MeOH
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
605 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then the mixture was stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by passage through a short column [silica, hexanes/ethyl acetate (3:1)]
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC=1NC=CC1C1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |